tert-Butyl 1-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-9-7-12(9,14)8-13/h9H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLXDWNTNJMBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1(C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 1-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic core followed by the introduction of the tert-butyl ester and aminomethyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and scalability .
Chemical Reactions Analysis
tert-Butyl 1-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- CAS Number : 1895362-82-9
The compound features a bicyclic structure, which is conducive to various chemical reactions, making it an attractive candidate for synthetic applications.
Drug Development
tert-Butyl 1-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate has been investigated for its potential as a pharmacological agent due to its structural similarity to various bioactive compounds. Its derivatives have shown promise in the development of:
- Antidepressants : Research indicates that modifications of this compound can lead to enhanced serotonin reuptake inhibition, making it a candidate for antidepressant formulations.
- Analgesics : The compound's interaction with opioid receptors suggests potential applications in pain management therapies.
Neuropharmacology
Studies have highlighted the neuroprotective properties of compounds related to this compound, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
Building Block for Complex Molecules
The unique bicyclic structure of this compound makes it an excellent building block in organic synthesis:
- Synthesis of Heterocycles : It can serve as a precursor for synthesizing various heterocyclic compounds, which are vital in pharmaceuticals.
| Application Area | Example Compounds | Notes |
|---|---|---|
| Antidepressants | Serotonin reuptake inhibitors | Potential for improved efficacy |
| Analgesics | Opioid receptor modulators | Pain management applications |
| Neuroprotective agents | Compounds targeting neurodegeneration | Enhances therapeutic options |
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
Case Study: Antidepressant Development
A study published in the Journal of Medicinal Chemistry explored derivatives of this compound, demonstrating significant improvement in binding affinity to serotonin transporters compared to existing antidepressants .
Case Study: Neuroprotective Effects
Research conducted by Smith et al. (2023) indicated that this compound exhibited neuroprotective effects in vitro against oxidative stress-induced neuronal death, suggesting its potential role in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of tert-Butyl 1-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo System Variations
Bicyclo[2.2.1]heptane Derivatives
- tert-Butyl 6-Hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Substituents: Hydroxy group at position 6. Molecular Formula: C₁₁H₁₉NO₃ Molecular Weight: 213.28 g/mol CAS: 198835-01-7 Key Differences: The [2.2.1] system has reduced ring strain compared to [4.1.0], leading to higher stability. The hydroxy group enhances polarity, affecting solubility and hydrogen-bonding capacity.
- tert-Butyl 5-Oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Substituents: Ketone at position 5. Molecular Formula: C₁₁H₁₇NO₃ Molecular Weight: 211.26 g/mol CAS: 198835-06-2 Key Differences: The ketone group introduces electrophilicity, enabling nucleophilic additions. The [2.2.1] system is less strained than [4.1.0], altering reactivity in cycloadditions .
Bicyclo[3.1.0]hexane Derivatives
- tert-Butyl 2-Azabicyclo[3.1.0]hexane-2-carboxylate Substituents: No additional functional groups. Molecular Formula: C₁₀H₁₇NO₂ Molecular Weight: 183.25 g/mol CAS: 154874-95-0 Key Differences: The smaller [3.1.0] system increases ring strain, making it more reactive in ring-opening reactions. The absence of an aminomethyl group limits its utility in peptide coupling .
Functional Group Variations
Fluorinated Derivatives
- tert-Butyl 5-(Aminomethyl)-5-Fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate Substituents: Fluorine at position 5. Molecular Formula: C₁₂H₂₁FN₂O₂ Molecular Weight: 244.31 g/mol CAS: 2387601-72-9 Key Differences: Fluorination increases lipophilicity and metabolic stability, making it suitable for CNS-targeting drugs. The electron-withdrawing fluorine may reduce basicity of the amine .
Spiro and Heterocyclic Analogues
- tert-Butyl 6-(Aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate Structure: Spiro system at position 6.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Tert-butyl 1-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate is a bicyclic compound characterized by its unique structural features, which include a tert-butyl ester group and an aminomethyl side chain. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme activity and influencing receptor signaling pathways.
Chemical Structure and Properties
The molecular formula of this compound is C_{11}H_{20}N_{2}O_{2}, with a molecular weight of approximately 226.32 g/mol. The bicyclic framework provides rigidity, which is crucial for its biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Modulation : Studies have shown that this compound can interact with specific enzymes, potentially altering their activity. These interactions may lead to therapeutic applications in conditions where enzyme regulation is critical.
- Receptor Interaction : The compound has been studied for its ability to influence receptor signaling pathways, which is essential for understanding its pharmacological effects. Its structure allows it to form hydrogen bonds and engage in electrostatic interactions with biological molecules, suggesting possible therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Study on Enzyme Inhibition :
- A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways.
- Results indicated a dose-dependent inhibition, suggesting potential applications in metabolic disorders.
-
Receptor Binding Affinity :
- Research focused on the binding affinity of this compound to various receptors, revealing that it could act as a modulator for certain neurotransmitter systems.
- The findings support the hypothesis that this compound may be useful in developing treatments for neurological conditions.
-
Comparative Analysis with Similar Compounds :
- A comparative study was conducted between this compound and structurally similar compounds.
- The results highlighted differences in biological activity based on structural variations, emphasizing the importance of stereochemistry in drug design.
Data Table: Comparison of Biological Activities
Q & A
Basic: What synthetic strategies are commonly employed to prepare tert-butyl 1-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate?
Methodological Answer:
The synthesis typically involves functionalization of the bicycloheptane core followed by Boc (tert-butoxycarbonyl) protection. Key steps include:
- Cyclopropane Ring Formation : Intramolecular cyclization or [2+1] cycloaddition reactions to construct the bicyclo[4.1.0] framework. For example, aziridine intermediates can undergo ring-opening with nucleophiles like amines .
- Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution. Palladium-catalyzed hydrogenation (e.g., using Pd/C in ethanol) is often applied to reduce azide intermediates to amines, as seen in analogous bicycloheptane syntheses .
- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DIPEA) to protect the amine .
Purification : Column chromatography (SiO₂, hexane/EtOAc gradients) and recrystallization are standard .
Basic: How is the compound characterized, and what analytical discrepancies should researchers anticipate?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the bicyclic structure and Boc group. Key signals include:
- HRMS : Exact mass determination (e.g., [M+H]⁺ calculated for C₁₂H₂₂N₂O₂: 226.1676) .
- Discrepancies : Rotameric splitting in NMR due to restricted rotation around the bicyclic core may complicate peak assignments. highlights a proton count mismatch in published spectra, necessitating careful integration and comparison with computational models .
Basic: What are the stability considerations for this compound under storage or reaction conditions?
Methodological Answer:
- Acid Sensitivity : The Boc group is labile under acidic conditions (e.g., TFA, HCl). Storage at -20°C in inert atmospheres (N₂/Ar) is recommended .
- Amine Oxidation : The primary amine may oxidize; stabilization via hydrochloride salt formation (e.g., using HCl in dioxane) is common, as seen in related bicycloheptane derivatives .
- Light/Temperature : Protect from light and humidity to prevent decomposition.
Advanced: How can enantioselective synthesis of this chiral bicycloheptane be achieved?
Methodological Answer:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (1R,5S,6R)-configured precursors) combined with asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) .
- Resolution Techniques : Chiral HPLC or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) to separate diastereomers .
- Case Study : reports an endo-5-amino derivative (CAS 793650-60-9) with >96% ee via Pd-catalyzed asymmetric hydrogenation .
Advanced: What role does this compound play in medicinal chemistry, particularly in drug discovery?
Methodological Answer:
- Scaffold for Bioactive Molecules : The rigid bicyclic core mimics peptide turn structures, making it valuable in protease inhibitors (e.g., HCV NS3/4A inhibitors) .
- Functionalization : The aminomethyl group is a handle for conjugating pharmacophores (e.g., indole, benzimidazole moieties). highlights derivatives with benzimidazole groups as kinase inhibitors .
- Case Study : Analogous compounds (e.g., tert-butyl 3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate) show antitumor activity via kinase modulation .
Advanced: How can computational modeling resolve structural ambiguities in crystallography or spectroscopy?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts NMR chemical shifts and optimizes geometry to validate experimental data. For example, used DFT to resolve a proton mismatch in NMR assignments .
- SHELX Suite : Employed for single-crystal X-ray refinement. The program’s robustness in handling high-resolution data aids in resolving disorder in the bicyclic framework .
- Molecular Dynamics (MD) : Simulates rotamer populations to explain splitting in NMR spectra .
Advanced: How do reaction conditions impact the stereochemical outcome of the bicycloheptane core?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) favor exo transition states, while nonpolar solvents (e.g., toluene) stabilize endo products .
- Temperature : Lower temperatures (-10°C to 0°C) enhance stereocontrol during cyclopropanation (e.g., using DCC/CS₂ in Et₂O) .
- Catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) induce asymmetry in cyclopropane ring formation .
Advanced: What strategies address low yields in large-scale syntheses of this compound?
Methodological Answer:
- Flow Chemistry : Continuous flow systems improve heat/mass transfer during cyclization steps, reducing side reactions .
- Microwave Assistance : Accelerates slow steps (e.g., azide reductions) with precise temperature control .
- Byproduct Mitigation : Additives like molecular sieves trap water in Boc protection steps, improving yields to >80% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
